molecular formula C10H20Cl2N4 B6225544 methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride CAS No. 2770353-41-6

methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride

Cat. No.: B6225544
CAS No.: 2770353-41-6
M. Wt: 267.2
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Description

Methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride is a synthetic chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound exhibits a unique structure that allows it to participate in various chemical reactions and interact with biological targets.

Properties

CAS No.

2770353-41-6

Molecular Formula

C10H20Cl2N4

Molecular Weight

267.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic routes and reaction conditions: The synthesis of methyl[(2S)-1-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-5-yl}propan-2-yl]amine dihydrochloride typically involves a multi-step process. Starting with the preparation of the pyrazolo[1,5-a]pyrazine core, which can be synthesized through a condensation reaction between an appropriate ketone and hydrazine. The resulting pyrazolo[1,5-a]pyrazine is then subjected to a substitution reaction with a suitable amine, such as (2S)-1-aminopropan-2-ol. The final step involves the methylation of the amino group followed by the formation of the dihydrochloride salt.

Industrial production methods: Industrial production of this compound often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of alternative reagents, catalysts, and reaction conditions to enhance efficiency. The process typically involves large-scale batch reactions, followed by purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

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